1-(Heptafluoropropyl)trifluoroethanesultone
Overview
Description
1-(Heptafluoropropyl)trifluoroethanesultone is a fluorinated organic compound with the molecular formula C5F10O3S and a molecular weight of 330.1007 . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Heptafluoropropyl)trifluoroethanesultone typically involves the reaction of heptafluoropropyl iodide with trifluoroethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the consistency and quality of the final product. These methods often include rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
1-(Heptafluoropropyl)trifluoroethanesultone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Heptafluoropropyl)trifluoroethanesultone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved properties.
Comparison with Similar Compounds
1-(Heptafluoropropyl)trifluoroethanesultone can be compared with other similar compounds, such as:
1,2-Oxathietane, 3,4,4-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl): This compound shares similar fluorinated groups but differs in its overall structure and reactivity.
Trifluoromethanesulfonic acid: While this compound also contains a sulfone group, it lacks the extensive fluorination seen in this compound, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a sulfone group, which imparts distinct chemical properties and makes it valuable in various applications.
Properties
IUPAC Name |
3,4,4-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)oxathietane 2,2-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O3S/c6-1(7,2(8,9)4(11,12)13)3(10)5(14,15)18-19(3,16)17 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIYMRHOENVDHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OS1(=O)=O)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896102 | |
Record name | 3,4,4-Trifluoro-3-(heptafluoropropyl)-1,2lambda~6~-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156465-44-0 | |
Record name | 3,4,4-Trifluoro-3-(heptafluoropropyl)-1,2lambda~6~-oxathietane-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.